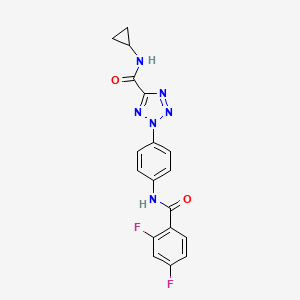

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1421584-33-9

Cat. No.: VC4549376

Molecular Formula: C18H14F2N6O2

Molecular Weight: 384.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421584-33-9 |

|---|---|

| Molecular Formula | C18H14F2N6O2 |

| Molecular Weight | 384.347 |

| IUPAC Name | N-cyclopropyl-2-[4-[(2,4-difluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H14F2N6O2/c19-10-1-8-14(15(20)9-10)17(27)21-12-4-6-13(7-5-12)26-24-16(23-25-26)18(28)22-11-2-3-11/h1,4-9,11H,2-3H2,(H,21,27)(H,22,28) |

| Standard InChI Key | IHRFCSMEXVXLIK-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Introduction

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the tetrazole class of compounds. Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. This specific compound incorporates a cyclopropyl group and a 2,4-difluorobenzamido moiety, which are significant for its chemical and biological properties.

Synthesis

The synthesis of N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves several steps, including the formation of the tetrazole ring and the introduction of the cyclopropyl and 2,4-difluorobenzamido groups. The process may involve reactions such as azide cyclization or the use of intermediates like azido acids to form the tetrazole core .

Biological Activity

Tetrazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activity of N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide would depend on its ability to interact with biological targets, such as enzymes or receptors, influenced by its chemical structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume